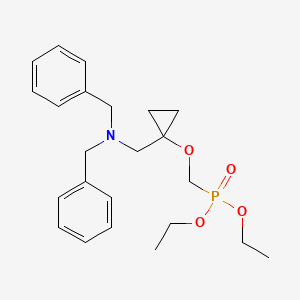
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate is an organophosphorus compound with a complex structure that includes a cyclopropane ring, a dibenzylamino group, and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclopropane derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the phosphonate ester bond . Microwave irradiation can also be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Applications De Recherche Scientifique
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It can be used as a corrosion inhibitor and in the production of flame retardants.
Mécanisme D'action
The mechanism by which diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator of biological pathways. The cyclopropane ring and dibenzylamino group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the cyclopropane ring and dibenzylamino group.
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Diethyl ((4-chlorophenyl)amino)(phenyl)methyl)phosphonate: Contains a different amino group and aromatic substituents.
Uniqueness
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate is unique due to its combination of a cyclopropane ring, dibenzylamino group, and phosphonate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other phosphonate compounds.
Propriétés
Formule moléculaire |
C23H32NO4P |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-benzyl-N-[[1-(diethoxyphosphorylmethoxy)cyclopropyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H32NO4P/c1-3-27-29(25,28-4-2)20-26-23(15-16-23)19-24(17-21-11-7-5-8-12-21)18-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |
Clé InChI |
MNQJOHGKAXEMJV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC1(CC1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















